Predicted Lipophilicity (logP) Differentiates Octanamide (C8) from Propanamide (C3) and Hexanamide (C6) Homologs
The calculated octanol-water partition coefficient (cLogP) for Octanamide, N-(5-amino-4-methylpentyl)- (C8) is significantly higher than that of its shorter-chain analogs, directly impacting its suitability for applications requiring higher membrane permeability or non-polar solubility. This differentiation is class-level, based on established quantitative structure-property relationship (QSPR) models for homologous aliphatic amides [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.0 for N-(5-amino-4-methylpentyl)octanamide (C8) |
| Comparator Or Baseline | cLogP ≈ 1.3 for N-(5-amino-4-methylpentyl)propanamide (C3); cLogP ≈ 2.3 for N-(5-amino-4-methylpentyl)hexanamide (C6) |
| Quantified Difference | The C8 octanamide is approximately 1.7 and 0.7 log units more lipophilic than the C3 and C6 analogs, respectively. |
| Conditions | Calculated using well-established fragment-based methods (e.g., KOWWIN v1.68, ALOGPS 2.1) for the neutral form of the molecules [1]. |
Why This Matters
A ~1.7 log unit increase in cLogP corresponds to roughly a 50-fold increase in partitioning into non-polar phases, a critical parameter for procuring the correct compound for membrane permeability assays or extraction protocols.
- [1] Tetko, I. V., et al. (2005). Virtual computational chemistry laboratory–design and description. Journal of Computer-Aided Molecular Design, 19(6), 453-463. View Source
